molecular formula C4H5BrN2S B2514431 (4-Bromo-1,2-thiazol-5-yl)methanamine CAS No. 1781571-44-5

(4-Bromo-1,2-thiazol-5-yl)methanamine

Cat. No.: B2514431
CAS No.: 1781571-44-5
M. Wt: 193.06
InChI Key: PVGREBNMTPTWQI-UHFFFAOYSA-N
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Description

(4-Bromo-1,2-thiazol-5-yl)methanamine is a heterocyclic compound with the molecular formula C4H5BrN2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1,2-thiazol-5-yl)methanamine typically involves the bromination of a thiazole precursor followed by amination. One common method includes the reaction of 4-bromo-1,2-thiazole with methanamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are often optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-1,2-thiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for drug discovery .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various bacterial strains and cancer cell lines .

Industry

Industrially, this compound is used in the development of new materials, including polymers and dyes. Its unique structure imparts desirable properties to these materials, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of (4-Bromo-1,2-thiazol-5-yl)methanamine involves its interaction with biological targets such as enzymes and receptors. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways . In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-1,2-thiazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted synthesis and drug development .

Properties

IUPAC Name

(4-bromo-1,2-thiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c5-3-2-7-8-4(3)1-6/h2H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGREBNMTPTWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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